molecular formula C20H19FN4O3S2 B2985798 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 951528-90-8

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2985798
CAS No.: 951528-90-8
M. Wt: 446.52
InChI Key: BDKLHOPOOJIUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a thiazolo[3,2-b][1,2,4]triazole core fused with a 2-fluorophenyl group. The ethyl linker connects this moiety to a substituted benzenesulfonamide group (2-methoxy-5-methyl). The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous pathways in and .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S2/c1-13-7-8-17(28-2)18(11-13)30(26,27)22-10-9-14-12-29-20-23-19(24-25(14)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKLHOPOOJIUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Implications :

  • The 2-fluorophenyl group in the target may enhance steric hindrance or π-stacking compared to 3-fluorophenyl.
  • Thiophene sulfonamides () may exhibit altered solubility or metabolic stability compared to aromatic benzenesulfonamides.

Triazolopyrimidine Sulfonamides (Pesticide Analogs)

Flumetsulam ():
A triazolopyrimidine sulfonamide herbicide, flumetsulam shares sulfonamide functionality but diverges in core structure and substitution:

  • Core : Triazolo[1,5-a]pyrimidine vs. thiazolo-triazole.
  • Substituents : 2,6-Difluorophenyl and methyl groups vs. 2-fluorophenyl and methoxy-methylbenzene .

Functional Relevance :

  • Flumetsulam’s herbicidal activity suggests sulfonamide-triazole hybrids may target acetolactate synthase (ALS). The target compound’s biological activity (if any) could involve analogous enzyme inhibition.

Spectral Signatures

  • IR Spectroscopy :
    • Target compound’s sulfonamide group would show νS=O at ~1150–1350 cm⁻¹, similar to ’s νC=S (1247–1255 cm⁻¹) .
    • Absence of νNH in the target (if alkylated) vs. presence in ’s thione tautomers (3278–3414 cm⁻¹) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can low yields in intermediate steps be addressed?

The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole-triazole precursors and sulfonamide coupling. Key challenges include low yields during the formation of the thiazolo[3,2-b][1,2,4]triazole core. Methodological improvements:

  • Use Pd-catalyzed cross-coupling for aromatic fluorination (e.g., 2-fluorophenyl substitution) to enhance regioselectivity .
  • Optimize solvent systems (e.g., THF/H2O mixtures) and temperature control during heterocycle formation to minimize side products .
  • Employ microwave-assisted synthesis for time-sensitive steps, reducing degradation .

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methoxy group at C2 of the benzenesulfonamide) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]<sup>+</sup> at m/z 485.12) .
  • HPLC-PDA: Purity >95% confirmed using C18 columns with acetonitrile/water gradients .

Q. Table 1: Key Spectroscopic Data

TechniqueObservationsReference
<sup>1</sup>H NMRδ 7.85 (d, J=8.4 Hz, Ar-H), δ 3.92 (s, OCH3), δ 2.45 (s, CH3)
HRMSm/z 485.1245 (calculated), 485.1239 (observed)

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) affect bioactivity?

Comparative SAR studies reveal:

  • Fluorophenyl group: Enhances metabolic stability due to reduced cytochrome P450 interactions. Bioactivity increases 3-fold in kinase inhibition assays compared to chlorophenyl analogs .
  • Methoxy position: Moving the methoxy group from C2 to C3 reduces binding affinity by 50% in target engagement assays .
    Methodological approach:
  • Synthesize analogs via Suzuki-Miyaura coupling for diverse aryl substitutions .
  • Validate using surface plasmon resonance (SPR) to quantify binding kinetics .

Q. How can contradictory data between in vitro bioactivity and computational docking studies be resolved?

Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

  • Molecular Dynamics Simulations: Assess ligand-protein interactions over 100 ns trajectories to identify stable binding poses .
  • Crystallography: Co-crystallize the compound with its target (e.g., kinase domain) to resolve ambiguous docking results .
  • Alanine Scanning Mutagenesis: Validate critical binding residues predicted computationally .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties, and how is metabolic stability optimized?

  • Rodent Models: Monitor plasma half-life (t1/2) and bioavailability via IV/PO dosing. For this compound, t1/2 = 4.2 hours in mice .
  • Liver Microsome Assays: Identify metabolic hotspots (e.g., sulfonamide hydrolysis) using LC-MS/MS. Introduce methyl groups at C5 to block oxidative metabolism .
  • Co-solvent Systems: Improve solubility for in vivo dosing using 10% DMSO/40% PEG-400 .

Q. Table 2: Pharmacokinetic Parameters in Murine Models

ParameterValueMethodReference
t1/24.2 hLC-MS/MS (plasma)
Cmax1.8 µMHPLC-UV after 10 mg/kg PO dose
Bioavailability32%AUC0-24h comparison (IV vs. PO)

Q. How can target engagement be confirmed in cellular assays despite off-target effects?

  • Chemical Proteomics: Use photoaffinity probes to pull down binding proteins from cell lysates .
  • RNAi Knockdown: Silence the hypothesized target (e.g., kinase X) and assess loss of compound activity .
  • Thermal Shift Assays (TSA): Monitor protein melting shifts (+/- compound) to confirm direct binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.